9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
Overview of Pyrrolo[1,2-a]quinoxaline (B1220188) Core Structure in Medicinal Chemistry
The pyrrolo[1,2-a]quinoxaline scaffold is a tricyclic heterocyclic system that has garnered substantial interest in medicinal chemistry due to its diverse pharmacological activities. researchgate.netresearchgate.net This structural motif is considered a "privileged substructure" in drug design, as it is a versatile template for developing therapeutic agents. researchgate.net Compounds featuring this core have been investigated for a wide array of biological effects, including anticancer, antituberculosis, antimalarial, and antifungal properties. researchgate.netresearchgate.netmdpi.com
Furthermore, derivatives of this scaffold have been identified as kinase inhibitors, targeting enzymes such as CK2 and AKT, and as 5-HT3 receptor agonists. researchgate.net The broad utility of the pyrrolo[1,2-a]quinoxaline framework is also demonstrated by its application in the development of agents for breast cancer, leukemia, and as insulin (B600854) mimetics that inhibit protein tyrosine phosphatase 1B (PTP1B). mdpi.comunisi.itrsc.org The inherent biological activity and the potential for chemical modification make this core a valuable starting point for drug discovery programs. researchgate.net
Significance of Fused Nitrogen Heterocycles in Drug Discovery and Organic Synthesis
Fused nitrogen heterocycles, such as the pyrrolo[1,2-a]quinoxaline system, represent a cornerstone of modern medicinal chemistry and organic synthesis. Nitrogen-containing heterocycles are ubiquitous in nature and form the structural basis of a vast number of pharmaceuticals. unisi.it It is estimated that over 85% of all biologically active compounds contain a heterocycle, with nitrogen-containing rings being the most prevalent. researchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority, potentially as high as 75-82%, contain at least one nitrogen heterocycle.
The importance of these structures stems from several key features. The nitrogen atoms can readily form hydrogen bonds with biological targets like proteins and nucleic acids, which is crucial for molecular recognition and biological activity. researchgate.net Their structural diversity allows for the fine-tuning of physicochemical properties, and they serve as versatile building blocks, intermediates, and catalysts in organic synthesis. nih.gov In addition to pharmaceuticals, these compounds are integral to the development of agrochemicals, polymers, dyes, and corrosion inhibitors. researchgate.net
Historical Context and Evolution of Pyrrolo[1,2-a]quinoxaline Research
Research into pyrrolo[1,2-a]quinoxalines has evolved significantly over the years, driven by the discovery of new synthetic methods and an expanding understanding of their biological potential. Early research focused on establishing efficient synthetic routes to construct the tricyclic core. Methodologies such as the Pictet-Spengler reaction have been employed to create the pyrroloquinoxalinic core. unisi.it
Over time, more advanced and eco-friendly synthetic protocols have been developed, including transition-metal-free methods and catalysis using agents like potassium iodide or iron(III) chloride. researchgate.net The focus of the research has also shifted from broad biological screening to more targeted therapeutic applications. Initially described for their potential as antipsychotic and antiviral agents, the research landscape has expanded to include highly specific targets. mdpi.com Recent investigations have focused on their role as anticancer agents targeting specific pathways, such as GPER-expressing breast cancer cells, and as potent, selective inhibitors of key enzymes in disease, including Bruton's tyrosine kinase (BTK). unisi.itnih.gov
Academic Research Landscape of Pyrrolo[1,2-a]quinoxalin-4(5H)-one and its Fluorinated Analogues
The academic research landscape for the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has recently been dominated by its emergence as a promising non-covalent inhibitor of Bruton's tyrosine kinase (BTK). nih.gov BTK is a crucial therapeutic target for B-cell driven malignancies and autoimmune disorders. nih.govresearchgate.net The development of non-covalent inhibitors is a key strategy to overcome the limitations of approved covalent inhibitors, such as off-target toxicity and acquired drug resistance. nih.govnih.gov
Several studies have detailed the design, synthesis, and biological evaluation of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent and selective BTK inhibitors. nih.govnih.govnih.gov These efforts have led to the discovery of compounds with significant inhibitory activity at nanomolar concentrations and high selectivity against other kinases. nih.gov
The introduction of a fluorine atom, as in 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one, is a well-established strategy in medicinal chemistry for lead optimization. Fluorination can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. While specific research publications focusing solely on the 9-fluoro analogue are not prominent in the public domain, its synthesis and evaluation represent a logical progression in the development of this class of BTK inhibitors. The table below summarizes the activity of several reported non-fluorinated analogues.
Table 1: In Vitro Activity of Representative Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as BTK Inhibitors
| Compound | BTK IC₅₀ (nM) | Cellular Potency (Cell Line) | Reference |
|---|---|---|---|
| Derivative 2 | 7.41 | Potent in U937 and Ramos cells | nih.gov |
| Derivative 4 | 11.4 | Potent in U937 and Ramos cells | nih.gov |
| Derivative 9 | 21.6 | Superior to lead compound in U-937 xenograft models | nih.gov |
| Derivative 10 | 24.7 | Potent antitumor activity in lymphoma cells | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXGPBGELMXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327281 | |
| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
195711-34-3 | |
| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Quinoxalin 4 5h One Derivatives
Fundamental Principles of SAR in Pyrrolo[1,2-a]quinoxaline (B1220188) Systems
The biological activity of pyrrolo[1,2-a]quinoxaline derivatives is largely dictated by the nature and position of substituents on the tricyclic core. As a fused heterocyclic system, it possesses a unique electronic and steric profile that serves as a foundation for interaction with various biological targets.
Key principles derived from multiple studies indicate that:
The Core Scaffold is Essential : The tricyclic pyrrolo[1,2-a]quinoxaline system acts as the fundamental pharmacophore, providing the necessary geometry for target engagement. bohrium.com
Substitution Hotspots : The primary sites for chemical modification to modulate activity are typically on the quinoxaline (B1680401) ring (positions 7, 8, and 9) and at positions extending from the core, often at position 1 or 2. bohrium.com
Side Chain Properties are Critical : For kinase inhibition, a key interaction often involves a side chain that extends into a specific pocket of the enzyme. The length, flexibility, and terminal functional groups of this chain are critical determinants of potency. For instance, in Sirt6 activators, the introduction of a functional hydrophilic side chain was a key strategy to enhance efficacy. nih.gov
Electronic Effects : The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the electronic distribution of the molecule, affecting target binding affinity and pharmacokinetic properties.
These fundamental principles form the basis for more detailed explorations of substituent effects on specific biological activities.
Influence of Substituents on Biological Activity Profiles
The diverse biological activities of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives can be finely tuned by strategic placement of various substituents. These modifications influence the molecule's affinity and selectivity for different biological targets, such as protein kinases and cell surface receptors.
Impact of Fluorine Substitution on SAR, with Emphasis on 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
While specific research focusing exclusively on this compound is not extensively detailed in available literature, the impact of fluorine substitution is a well-established strategy in medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
Generally, introducing a fluorine atom can:
Alter Acidity/Basicity : It can lower the pKa of nearby functional groups, affecting ionization state and receptor interactions.
Block Metabolism : Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can prevent enzymatic degradation, thereby increasing the compound's half-life.
Enhance Binding Affinity : Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.
In the broader context of quinoxaline derivatives, halogen substitutions have been shown to modulate activity. For example, in a series of dual Pim-1/2 kinase inhibitors, the position and nature of halogen substituents on the quinoxaline ring had significant repercussions on the compounds' activity. While direct data on a 9-fluoro substitution is sparse, these principles suggest that its introduction would be a rational step in optimizing the lead compounds for various targets.
Substituent Effects on Kinase Inhibition Potency
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) and Akt kinase. uran.uanih.govnih.gov
For non-covalent BTK inhibitors , SAR studies have revealed several key determinants of potency. In one series, a piperidine-based side chain was crucial for activity. Modifications to this part of the molecule led to significant changes in inhibitory concentration (IC₅₀).
| Compound | R Group | BTK IC₅₀ (nM) |
| 1 | 4-phenoxy-phenyl | 7.41 |
| 2 | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl | 11.4 |
| 3 | 4-(4-cyanophenoxy)phenyl | 21.6 |
| 4 | 4-(3-cyanophenoxy)phenyl | 34.5 |
| Data sourced from studies on non-covalent BTK inhibitors. nih.govnih.gov |
The data indicates that the terminal aromatic moiety on the side chain significantly influences potency. A simple phenoxy group (Compound 1) provided the highest potency, while the addition of electron-withdrawing groups like trifluoromethoxy or cyano groups at different positions resulted in a decrease in activity. This suggests a specific steric and electronic requirement in the binding pocket of the BTK enzyme.
Similarly, for Akt kinase inhibitors , the substitution pattern on the pyrrolo[1,2-a]quinoxaline core was critical. One of the most promising compounds from a synthesized series inhibited the K562 cell line with an IC₅₀ of 4.5 µM, demonstrating that strategic substitutions can lead to potent antiproliferative effects. uran.ua
Structural Modifications Affecting Receptor Binding Affinity
Beyond kinase inhibition, pyrrolo[1,2-a]quinoxaline derivatives have been developed as high-affinity ligands for other targets, notably the 5-HT₃ receptor. bohrium.comnih.gov These studies highlight a distinct set of SAR principles compared to those for kinase inhibitors.
For 5-HT₃ receptor agonists , the key structural feature is often a basic amine, typically part of a piperazine (B1678402) ring, linked to the core scaffold. The nature of the substituents on this piperazine moiety and on the tricyclic system governs the affinity and functional activity (agonist vs. antagonist).
| Compound | Substitution on Quinoxaline Ring | R Group on Piperazine | 5-HT₃ Binding Affinity (Ki, nM) |
| 5a | H | H | 0.83 |
| 5b | 8-Cl | H | 0.53 |
| 5c | 8-OCH₃ | H | 0.28 |
| 5d | H | CH₃ | 0.17 |
| Data represents a selection of derivatives developed as 5-HT₃ receptor ligands. bohrium.comnih.gov |
These findings demonstrate that:
Substitution at the 8-position of the quinoxaline ring with either an electron-withdrawing (Cl) or electron-donating (OCH₃) group enhances binding affinity compared to the unsubstituted analog.
Adding a methyl group to the distal nitrogen of the piperazine ring (Compound 5d) resulted in the highest affinity, suggesting this region interacts with a hydrophobic pocket in the 5-HT₃ receptor.
These derivatives were potent enough to functionally discriminate between central and peripheral 5-HT₃ receptors, with some acting as agonists centrally and antagonists peripherally. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
The development of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives has often benefited from advanced medicinal chemistry strategies like scaffold hopping and bioisosteric replacement.
Scaffold hopping involves replacing the central core of a known active molecule with a chemically different but functionally similar scaffold to identify novel patentable compounds with improved properties. A prominent example is the development of pyrrolo[1,2-a]quinoxalin-4(5H)-one-based non-covalent BTK inhibitors. nih.govresearchgate.netresearchgate.net These inhibitors were designed by hopping from the scaffold of a known inhibitor, BMS-986142. nih.gov This strategy successfully yielded a new chemical series with potent BTK inhibition (IC₅₀ values in the low nanomolar range) and excellent kinase selectivity. nih.govresearchgate.net
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of pyrrolo[1,2-a]quinoxaline systems, replacing a phenyl ring with a bioisosteric heterocycle, or swapping a functional group like a ketone for a thioketone or an amide, are common approaches to modulate activity, selectivity, and pharmacokinetic parameters. For example, researchers developed analogs of active quinoxalines by creating new isosteres, leading to the synthesis of substituted pyrrolo[1,2-a]quinoxaline derivatives as potential Akt kinase inhibitors. nih.gov
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis, through techniques like X-ray crystallography and computational molecular docking, provides invaluable insights into the bioactive shape of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives and rationalizes observed SAR.
X-ray crystallography has been used to determine the solid-state structure of several pyrrolo[1,2-a]quinoxaline derivatives. These studies confirm the planar nature of the tricyclic core and reveal the spatial orientation of various substituents. mdpi.com For instance, the crystal structure of one derivative confirmed a specific trans configuration in a double bond within a side chain, which was crucial for its biological activity. mdpi.com The precise bond angles and lengths derived from crystallography are essential for validating and refining molecular models used in drug design.
Molecular docking studies are frequently employed to predict the binding mode of these inhibitors within the active site of their target proteins, such as kinases. uran.uautmb.eduabjournals.org Docking simulations for Sirt6 activators indicated that a protonated nitrogen on a side chain forms a stabilizing π-cation interaction with a tryptophan residue (Trp188) in the binding pocket. nih.gov For BTK inhibitors, docking studies guide the design of side chains to maximize interactions with key amino acid residues, explaining why certain substituents enhance potency while others diminish it. nih.gov These computational analyses help to build a dynamic understanding of the conformational requirements for potent biological activity, guiding the rational design of next-generation compounds.
Pharmacological Mechanisms and Biological Targets of Pyrrolo 1,2 a Quinoxalin 4 5h One Analogues
Kinase Inhibition
The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, derivatives of this scaffold are of significant interest for the development of targeted therapies.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. The development of inhibitors for BTK has been a major focus of research, with a shift towards non-covalent inhibitors to overcome resistance and off-target effects associated with covalent counterparts.
Researchers have successfully designed and synthesized novel non-covalent BTK inhibitors by utilizing the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. This was achieved through a strategy known as scaffold hopping, starting from known inhibitor structures like BMS-986142. This approach led to the creation of a series of derivatives with potent inhibitory activity. Among the synthesized compounds, certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives demonstrated significant potency against BTK. For instance, two notable derivatives, referred to as compound 2 and compound 4, exhibited IC50 values of 7.41 nM and 11.4 nM, respectively. Another promising derivative, compound 9, showed potent BTK inhibitory activity with an IC50 of 21.6 nM.
| Compound | Scaffold | BTK IC50 (nM) |
| Derivative 2 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | 7.41 |
| Derivative 4 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | 11.4 |
| Derivative 9 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | 21.6 |
This table summarizes the in vitro BTK inhibitory potency of key pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives.
A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have demonstrated excellent selectivity. For example, compound 2 was profiled against a large panel of 468 kinases and showed a high degree of selectivity for BTK. Similarly, the representative compound 9 also exhibited excellent selectivity across a panel of 468 kinases, underscoring the potential of this scaffold for developing targeted therapies. This high selectivity suggests a lower risk of adverse effects related to the inhibition of other kinases.
The strategic placement of substituents on the pyrrolo[1,2-a]quinoxalin-4(5H)-one core is critical for optimizing BTK inhibitory activity. While specific data focusing solely on the 9-fluoro substitution is not extensively detailed in the provided context, the broader class of these derivatives has shown potent effects. The design of these compounds as non-covalent inhibitors allows them to effectively bind to BTK and disrupt its function. The antitumor efficacy of these compounds has been demonstrated in xenograft models, where, for example, compound 9 was found to be superior to the lead compound S2 and the established drug Ibrutinib in a U-937 xenograft model. The potency of these derivatives, with IC50 values in the low nanomolar range, highlights their significant impact on BTK activity.
Casein Kinase 2 (CK2) Inhibition
The human protein kinase CK2 is another important target in drug discovery, particularly for cancer and inflammatory diseases. Researchers have synthesized and evaluated a series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives as novel CK2 inhibitors. This work identified new inhibitors with IC50 values in the micro- and sub-micromolar range. The most potent compound from this series, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (compound 1c), inhibited human CK2 with an IC50 of 49 nM. These findings suggest that the pyrrolo[1,2-a]quinoxaline scaffold is a promising starting point for developing potent and selective CK2 inhibitors.
| Compound | Scaffold | CK2 IC50 (nM) |
| 1c | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | 49 |
This table shows the potent in vitro CK2 inhibitory activity of a lead compound from the pyrrolo[1,2-a]quinoxaline series.
Akt Kinase Inhibition
Akt kinases (also known as Protein Kinase B or PKB) are central to cell survival and proliferation pathways and are frequently overexpressed or activated in many human cancers. This makes them attractive targets for the development of small molecule inhibitors. A series of new substituted pyrrolo[1,2-a]quinoxaline derivatives have been synthesized as structural analogues of other known Akt kinase inhibitors. These compounds were tested for their ability to inhibit the proliferation of various human cancer cell lines. Among them, two compounds showed particular promise. Compound 1a was found to inhibit the proliferation of the K562 human leukemic cell line with an IC50 of 4.5 µM. Compound 1h inhibited the U937 and MCF7 cell lines with IC50 values of 5 µM and 8 µM, respectively.
| Compound | Cell Line | Antiproliferative IC50 (µM) |
| 1a | K562 (Human leukemic) | 4.5 |
| 1h | U937 (Human leukemic) | 5 |
| 1h | MCF7 (Breast cancer) | 8 |
This table displays the antiproliferative activity of promising pyrrolo[1,2-a]quinoxaline derivatives in various cancer cell lines, indicative of Akt kinase pathway inhibition.
Receptor Modulation
The therapeutic potential of pyrrolo[1,2-a]quinoxalin-4(5H)-one analogues is largely attributed to their ability to modulate the activity of several key receptors involved in a variety of physiological and pathological processes.
Serotonin Receptor Agonism (5-HT3 Receptor)
Derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have been identified as agonists of the 5-HT3 receptor, a ligand-gated ion channel that plays a significant role in the central and peripheral nervous systems. Agonism at this receptor can influence various physiological functions, including nausea, vomiting, and anxiety. While the broader class of pyrroloquinoxaline derivatives is known to interact with 5-HT3 receptors, specific binding affinity and functional assay data for 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one are not extensively detailed in publicly available scientific literature. Structure-activity relationship (SAR) studies on this class of compounds suggest that substitutions on the pyrroloquinoxaline core can significantly impact potency and efficacy at the 5-HT3 receptor.
Fractalkine Receptor (CX3CR1) Antagonism
Substituted pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been patented as antagonists of the fractalkine receptor, CX3CR1. This receptor and its ligand, CX3CL1 (fractalkine), are key players in the immune system, particularly in mediating the migration and adhesion of leukocytes. Antagonism of CX3CR1 is a therapeutic strategy being explored for various inflammatory and neuro-inflammatory conditions.
The antagonism of CX3CR1 by this compound derivatives has significant implications for cellular interactions, particularly in the context of neuroinflammation. The CX3CL1/CX3CR1 axis is crucial for the communication between neurons (which often express CX3CL1) and microglia (which express CX3CR1). By blocking this interaction, these compounds could modulate microglial activation and subsequent release of inflammatory mediators, thereby potentially exerting neuroprotective effects. This interference with neuron-microglia communication is a key area of investigation for the therapeutic application of CX3CR1 antagonists.
NMDA Receptor Antagonism (GluN1 subunit)
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. While various compounds are known to antagonize the NMDA receptor, there is a lack of specific scientific evidence in the public domain to suggest that this compound or its close analogues act as antagonists at the GluN1 subunit of the NMDA receptor.
For a compound to act as a competitive antagonist at the GluN1 subunit, it would need to bind to the glycine-binding site on this subunit, thereby preventing the co-agonist glycine (B1666218) (or D-serine) from binding and activating the receptor. This mechanism requires a specific structural complementarity between the compound and the binding pocket of the GluN1 subunit. Currently, there are no available studies or data to support a competitive binding mechanism for this compound at the GluN1 subunit.
Other Enzyme Inhibition Profiles (e.g., Tyrosinase)
While the primary focus of research on pyrrolo[1,2-a]quinoxalin-4(5H)-one analogues has been on their role as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) and Akt kinase, the broader class of pyrrolo[1,2-a]quinoxalines has been investigated for its interaction with other enzyme systems. However, based on available scientific literature, there is no specific information regarding the inhibitory activity of this compound on tyrosinase. The following sections detail the known interactions of pyrrolo[1,2-a]quinoxaline derivatives with other enzymes.
Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as a novel class of potent inhibitors of the human protein kinase CK2. nih.gov This enzyme is a significant target in the development of treatments for cancer and inflammatory diseases. A study detailing the synthesis and biological evaluation of these compounds identified several derivatives with inhibitory concentrations (IC50) in the micro- and sub-micromolar range. nih.govbohrium.com The most potent of these was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, which demonstrated an IC50 of 49 nM against human CK2. nih.govbohrium.com The research suggests that the pyrrolo[1,2-a]quinoxaline scaffold is a promising foundation for the further development of CK2 inhibitors. nih.gov
Table 1: Inhibition of Human Protein Kinase CK2 by Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Structure | IC50 (nM) |
|---|
Data sourced from a study on substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives as inhibitors of human protein kinase CK2. nih.govbohrium.com
In contrast to enzyme inhibition, certain pyrrolo[1,2-a]quinoxaline-based derivatives have been discovered to be potent and selective activators of Sirtuin 6 (Sirt6). utmb.edunih.govnih.gov Sirt6 is a protein deacetylase that is implicated in aging-related diseases, and its activation is considered a promising therapeutic strategy. uniprot.org A series of novel pyrrolo[1,2-a]quinoxaline derivatives were identified as the first synthetic Sirt6 activators. uniprot.org Biochemical and structural studies have shown that these compounds bind directly to a specific pocket in the Sirt6 catalytic core, leading to potent activation of its deacetylation activity. nih.govuniprot.org This activation has been shown to have anti-inflammatory and anti-cancer effects in cellular models. utmb.edunih.gov For instance, select derivatives were found to repress the production of pro-inflammatory cytokines and inhibit the colony formation of cancer cells. utmb.edunih.gov
Table 2: Sirtuin 6 (Sirt6) Activation by a Pyrrolo[1,2-a]quinoxaline-based Derivative
| Compound | Effect | EC50 (µM) |
|---|
Data sourced from a study on the pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as Sirt6 activators. nih.gov
Computational and Structural Biology Approaches
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and structure-activity relationships of novel compounds. For the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, docking studies have been pivotal in identifying key interactions with various protein targets, including Bruton's tyrosine kinase (BTK) and Sirtuin 6 (Sirt6). nih.govnih.gov
Molecular modeling and docking studies have been successfully applied to understand how derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold interact with their protein targets. These studies are essential for structure-activity relationship (SAR) analysis and for guiding the optimization of lead compounds. nih.govnih.gov
For instance, in the development of pyrrolo[1,2-a]quinoxaline-based derivatives as Sirt6 activators, docking studies were used to explore the binding mode within the enzyme's active site. nih.govutmb.edu These computational analyses revealed that a key interaction involves a protonated nitrogen atom on the side chain of a derivative, which forms a stabilizing π-cation interaction with the tryptophan residue Trp188 in the Sirt6 binding pocket. nih.govutmb.edu
Similarly, the pyrrolo[1,2-a]quinoxalin-4(5H)-one core has been identified as a novel scaffold for non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. ecnu.edu.cn Molecular docking simulations were employed to predict the binding conformation of these derivatives within the ATP-binding site of BTK, helping to rationalize their inhibitory activity. nih.govnih.gov The stability of these predicted binding poses and the specific interactions are often further investigated using more advanced computational methods. nih.gov
| Compound Class | Target Protein | Key Interacting Residue | Type of Interaction | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline Derivative | Sirtuin 6 (Sirt6) | Trp188 | π-cation interaction | nih.govutmb.edu |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivative | Bruton's Tyrosine Kinase (BTK) | Met477 (Hinge Region) | Hydrogen Bonding (Inferred) | nih.govmdpi.com |
While specific docking studies on 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one are not extensively detailed in the available literature, the role of fluorine in modifying ligand-protein interactions is well-documented in medicinal chemistry. tandfonline.comresearchgate.net The introduction of a fluorine atom can significantly enhance binding affinity and modulate physicochemical properties. tandfonline.comnih.gov
A fluorine atom, such as the one at the 9-position of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core, can participate in several types of non-covalent interactions. researchgate.net These include:
Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a backbone carbonyl group in the protein. nih.gov
Multipolar Interactions: Orthogonal multipolar interactions between a C-F bond and a backbone amide carbonyl (C-F···C=O) can be significantly favorable and contribute to enhanced binding affinity. acs.org
Metabolic Stability: Fluorine substitution can block metabolically labile sites on a molecule, increasing its metabolic stability and bioavailability. tandfonline.comnih.gov
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can alter their ionization state and ability to form ionic or hydrogen bonds with the target protein. nih.govnih.gov
Therefore, the 9-fluoro substitution on the core scaffold is anticipated to influence its binding affinity and specificity by engaging in these types of favorable interactions within the target's binding site, a strategy commonly used to optimize drug candidates. acs.org
Molecular Dynamics Simulations to Understand Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are frequently employed to validate the results of molecular docking, assess the stability of a ligand-protein complex, and provide a more dynamic picture of the binding interactions. nih.govmdpi.com
For inhibitors targeting BTK, MD simulations have been used to confirm the stability of the docked conformation and analyze the persistence of key interactions. plos.orgtandfonline.com These simulations typically track metrics such as the root-mean-square deviation (RMSD) of the protein and ligand to ensure the complex remains stable throughout the simulation. mdpi.comtandfonline.com Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein. mdpi.com MD studies on BTK inhibitors often reveal the importance of stable hydrogen bonds with residues in the hinge region, such as Met477, for maintaining a stable binding mode. mdpi.complos.org
While MD simulations are a common approach for studying BTK inhibitors, specific studies focusing on the this compound scaffold were not identified in the reviewed literature. However, the application of this technique would be a logical next step to validate docking poses and understand the dynamic behavior and stability of this compound class within the BTK active site. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and guide rational drug design. benthamdirect.com
QSAR studies have been conducted on the broader class of quinoxaline (B1680401) derivatives to identify features crucial for their anticancer and other biological activities. nih.govnih.gov These models often identify descriptors related to topology, electrostatic fields, and hydrophobicity as important factors for activity. nih.govbenthamdirect.com Both 2D-QSAR and 3D-QSAR models can be developed, with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) providing insights into the influence of steric and electrostatic fields. benthamdirect.com
Although QSAR is a valuable tool in medicinal chemistry and has been applied to the general quinoxaline scaffold, specific QSAR models developed for the pyrrolo[1,2-a]quinoxalin-4(5H)-one series of compounds were not found in the surveyed scientific literature. tandfonline.com
X-ray Crystallography of Pyrrolo[1,2-a]quinoxalin-4(5H)-one-Protein Complexes
X-ray crystallography is an experimental technique that provides the most definitive, high-resolution, three-dimensional structural information about how a ligand binds to its target protein. mdpi.com Obtaining a co-crystal structure is considered the gold standard for validating computational models and understanding the precise molecular interactions driving ligand recognition and affinity.
The determination of a co-crystal structure of a ligand bound to its target is invaluable for elucidating its mechanism of action. It confirms the binding site, the precise orientation of the inhibitor, and all direct and water-mediated interactions with the protein. This information is critical for structure-based drug design, allowing for the rational modification of the ligand to improve its properties.
While crystal structures of individual pyrrolo[1,2-a]quinoxaline derivatives have been reported, confirming their molecular geometry, a search of the publicly available scientific literature and the Protein Data Bank (PDB) did not yield any experimentally determined co-crystal structures of a this compound derivative bound to a target protein like BTK or Sirt6. mdpi.com The binding modes for this class of compounds are currently based on computational models like molecular docking. nih.govnih.gov
Virtual Screening Techniques for Novel Ligand Discovery
Virtual screening has emerged as a powerful tool in the rational design and discovery of novel ligands for various biological targets. In the case of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, computational techniques have been pivotal in identifying and refining potent inhibitors, most notably for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune disorders. nih.govnih.govecnu.edu.cn
One of the primary virtual screening strategies employed is scaffold hopping . This technique involves searching for novel molecular scaffolds that can mimic the binding mode and biological activity of a known active compound. For instance, researchers have utilized scaffold hopping from known BTK inhibitors like BMS-986142 to design new series of selective noncovalent BTK inhibitors based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one and imidazo[1,2-a]quinoxalin-4(5H)-one cores. nih.govecnu.edu.cn This approach led to the successful identification of highly potent derivatives.
Molecular docking simulations represent another cornerstone of virtual screening in this context. nih.gov This method predicts the preferred orientation of a ligand when bound to a target protein. By simulating the interaction between derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold and the BTK active site, researchers can estimate the binding affinity and identify key interactions that contribute to inhibitory activity. This information is crucial for guiding the synthesis of more potent and selective compounds.
The application of these computational methods has led to the discovery of several promising pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives with significant biological activity. For example, through a combination of design, synthesis, and biological evaluation informed by computational studies, a derivative designated as compound 2 was identified, exhibiting a potent BTK inhibition with an IC50 value of 7.41 nM. nih.govecnu.edu.cn Furthermore, this compound demonstrated excellent selectivity when tested against a large panel of 468 kinases. nih.govecnu.edu.cn
In a separate study, a novel series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were designed and synthesized as noncovalent BTK inhibitors. nih.gov The representative compound 9 from this series showed a strong BTK inhibitory activity with an IC50 of 21.6 nM and also displayed excellent selectivity. nih.gov These findings underscore the utility of virtual screening and computational design in accelerating the discovery of novel and effective kinase inhibitors based on the this compound scaffold.
The pyrrolo[1,2-a]quinoxaline framework itself is recognized for its diverse pharmacological potential, including anticancer, anti-fungal, anti-tuberculosis, and antimalarial activities, and as kinase inhibitors targeting CK2 and AKT. researchgate.net This broad applicability makes computational approaches essential for efficiently exploring the vast chemical space and identifying ligands for specific biological targets.
Table 1: Research Findings on Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
| Compound | Target | IC50 (nM) | Selectivity | Computational Technique(s) Used |
|---|---|---|---|---|
| Derivative 2 | BTK | 7.41 | Excellent against a panel of 468 kinases | Scaffold Hopping |
| Derivative 4 | BTK | 11.4 | Not specified in detail | Scaffold Hopping |
| Derivative 9 | BTK | 21.6 | Excellent against a panel of 468 kinases | Molecular Docking Simulation |
Future Research Directions and Translational Perspectives
Development of Highly Selective Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
A significant avenue of future research lies in the rational design of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives with high selectivity for specific biological targets. A primary example of this is the development of non-covalent Bruton's tyrosine kinase (BTK) inhibitors. nih.govnih.gov BTK is a crucial target in the treatment of B-cell malignancies and autoimmune disorders. nih.gov By designing and synthesizing derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, researchers have created compounds with potent BTK inhibitory activity. nih.gov
For instance, certain derivatives have demonstrated significant potency, with IC50 values in the nanomolar range. nih.govresearchgate.net One representative compound exhibited an IC50 of 21.6 nM for BTK and showed excellent selectivity when tested against a panel of 468 kinases. nih.gov This high selectivity is critical for minimizing off-target effects, a common limitation of existing covalent BTK inhibitors. researchgate.net Structure-activity relationship (SAR) studies, assisted by molecular modeling, will continue to be instrumental in exploring modifications at various positions of the quinoxaline (B1680401) ring to enhance both potency and selectivity for targets like BTK and others. nih.gov
Table 1: BTK Inhibition by Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
| Compound | Target | IC50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| Derivative 2 | BTK | 7.41 | Excellent selectivity against 468 kinases; significant tumor growth inhibition in U937 xenograft models. | nih.gov |
| Derivative 4 | BTK | 11.4 | Potent BTK inhibition. | nih.gov |
Exploration of Novel Biological Targets for 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one and its Analogues
The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is recognized for its diverse pharmacological activities, including anticancer, antiviral, antituberculosis, and antimalarial properties. researchgate.netmdpi.com This versatility suggests that this compound and its analogues may interact with a wide range of biological targets beyond those already identified.
Future research will likely involve screening these compounds against broader panels of enzymes and receptors to uncover novel mechanisms of action. For example, derivatives of the core structure have been investigated as:
Sirt6 Activators: A series of pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective activators of Sirtuin 6 (Sirt6), a key protein in regulating metabolism, DNA repair, and inflammation. nih.govutmb.edu Certain compounds strongly suppressed pro-inflammatory cytokine production and showed potential against SARS-CoV-2 infection. utmb.edu
Anticancer Agents: The scaffold has shown cytotoxic potential against various human leukemia cell lines (MV4-11, K562, MOLM14, and Jurkat cells) and other cancer cell lines including A549 (lung), DU145 (prostate), HeLa (cervical), HepG2 (liver), and MCF-7 (breast). mdpi.comnih.gov Some quinoxaline derivatives have been found to act as topoisomerase II inhibitors, inducing apoptosis in cancer cells. tandfonline.com
Antituberculosis Agents: Specific derivatives have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis H37Rv, with MIC values as low as 6.25 µM. nih.gov
Systematic screening and mechanism-of-action studies are needed to fully elucidate the therapeutic potential of this chemical class.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound analogues. springernature.com These computational tools can accelerate the drug discovery process by identifying promising candidates more efficiently than traditional methods. nih.gov
Key applications of AI/ML in this context include:
De Novo Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. nih.govcrimsonpublishers.com
Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify those most likely to be active against a target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. crimsonpublishers.com
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the discovery pipeline. springernature.comnih.gov
Polypharmacology Prediction: Deep learning algorithms can be used to design molecules that interact with multiple targets, a key strategy for complex diseases. crimsonpublishers.com
Advanced Preclinical Models for Efficacy and Mechanism Validation
To validate the therapeutic potential of novel this compound analogues, advanced preclinical models are essential. Standard in vitro assays using cancer cell lines like U937 and Ramos have been employed to demonstrate the cellular potency of BTK inhibitors derived from this scaffold. nih.govresearchgate.net
Moving forward, research will increasingly rely on more complex and clinically relevant models:
Xenograft Models: In vivo efficacy has been demonstrated in U937 xenograft models, where a representative pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative significantly inhibited tumor growth. nih.govnih.gov Future studies will likely use a wider range of patient-derived xenograft (PDX) models to better predict clinical outcomes in diverse cancer subtypes.
Organoid Models: Three-dimensional organoid cultures derived from patient tumors can provide a more accurate representation of the tumor microenvironment and are valuable for testing drug efficacy and resistance mechanisms.
In Vivo Disease Models: For non-cancer indications, such as autoimmune or inflammatory diseases, relevant animal models will be crucial for validating the therapeutic effects of compounds like Sirt6 activators. nih.gov
These advanced models will be critical for understanding the in vivo pharmacology of these compounds and for selecting the most promising candidates for clinical development.
Multi-Targeted Ligand Design Strategies
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. benthamscience.com The pyrrolo[1,2-a]quinoxaline scaffold is well-suited for the design of such ligands.
For example, quinoxaline-based hybrids have been designed as MTDLs for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), histamine (B1213489) H3 receptor (H₃R), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov One such compound showed potent activity against all three targets. nih.gov Another study focused on quinoxaline derivatives that inhibit both AChE and BACE-1 enzymes. tandfonline.com
Future research will likely apply this strategy to the this compound scaffold, combining its known kinase inhibitory activity with other functionalities to create novel therapeutics for diseases where a multi-pronged approach is beneficial.
Overcoming Drug Resistance Mechanisms through Novel Pyrrolo[1,2-a]quinoxalin-4(5H)-one Analogues
Drug resistance is a major challenge in chemotherapy and antimicrobial treatment. nih.gov The development of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one analogues offers a promising strategy to overcome these resistance mechanisms.
A key example is in the context of BTK inhibitors. Covalent inhibitors can lose efficacy due to mutations in the BTK active site. The development of non-covalent inhibitors based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold provides a direct approach to overcome this type of resistance. nih.govnih.gov
Furthermore, the diverse biological activities of quinoxaline derivatives suggest they may have novel mechanisms of action that are not susceptible to existing resistance pathways. nih.gov For instance, quinoxaline 1,4-di-N-oxides are bioreductive compounds that can generate reactive oxygen species, leading to DNA damage and bacterial cell death, a mechanism that could be effective against resistant bacterial strains. nih.gov Future work will focus on designing analogues that are effective against drug-resistant cancer cell lines and multidrug-resistant pathogens.
Material Science Applications (e.g., Photoelectric Properties)
Beyond their therapeutic potential, the pyrrolo[1,2-a]quinoxaline core and related quinoxaline structures possess intriguing photophysical and electronic properties that make them attractive for applications in material science. acs.orgnih.gov Their structural diversity allows for fine-tuning of these properties for specific applications. nih.govd-nb.info
Research has shown that pyrrolo[1,2-a]quinoxalines can exhibit:
Aggregation-Induced Emission (AIE): Certain derivatives display significant fluorescence enhancement upon aggregation, a valuable property for bioimaging and sensor development. researchgate.netnih.gov
Phosphorescence: Computational and experimental studies have revealed that these molecules can be phosphorescent, with potential applications in organic light-emitting diodes (OLEDs). acs.orgnih.gov
Charge Transport Properties: Quinoxalines are considered a promising class of heterocyclic compounds for charge transport applications, acting as electron-transporting materials, auxiliary acceptors, and π-bridges in devices like dye-sensitized solar cells. nih.govd-nb.infowu.ac.th The introduction of fluorine atoms, as in this compound, is a known strategy to fine-tune optoelectronic properties. d-nb.info
Future studies will likely focus on synthesizing new derivatives with tailored electronic and optical properties for use in advanced materials and electronic devices. researchgate.netresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation/Number |
|---|---|
| This compound | - |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | - |
| Imidazo[1,2-a]quinoxalin-4(5H)-one | - |
| BMS-986142 | - |
| Ibrutinib | - |
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | JG1679 |
| 2,3-diphenylquinoxaline | DPQ |
| 2,3-di(thiophen-2-yl)quinoxaline | - |
| Pyrrolo[1,2-a]quinoxaline | QHH |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline | QPP |
| 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline | QPT |
| 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline | QTP |
| UBCS039 | - |
| Oleoylethanolamide | - |
| Cyanidin | - |
| Quinoxidine | - |
| Dioxidine | - |
| 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide | - |
| Iodinin | - |
| Cyadox | CYA |
Q & A
Q. What are the common synthetic routes for preparing 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one, and what factors influence reaction efficiency?
Methodological Answer: Synthesis typically involves multi-step organic reactions starting from substituted quinoxaline or pyrrole precursors. A common approach includes:
- Cyclization reactions : Condensation of fluorinated quinoxaline intermediates with pyrrole derivatives under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) .
- Fluorination strategies : Late-stage fluorination via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement of halides (e.g., KF in DMF) .
Key factors : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and the electron-withdrawing nature of substituents, which can hinder or accelerate cyclization .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts between -100 to -200 ppm are typical for aromatic fluorides .
- ¹H/¹³C NMR : Aromatic protons in pyrroloquinoxaline derivatives appear as doublets or triplets (δ 6.5–8.5 ppm), while the lactone carbonyl (C=O) resonates at δ 160–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm structural motifs .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation hazards. Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Emergency protocols : Immediate decontamination with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what are common pitfalls?
Methodological Answer:
- Catalyst selection : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in fluorinated intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of quinoxaline precursors but may promote side reactions; switch to dichloromethane (DCM) during cyclization .
- Pitfalls :
Q. What strategies resolve discrepancies in NMR data for fluorinated pyrroloquinoxaline derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly useful for distinguishing fluorine’s deshielding effects on adjacent protons .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .
Q. How does the fluorine substituent influence the electronic and biological properties of pyrroloquinoxaline derivatives?
Methodological Answer:
- Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing reactivity toward nucleophilic attack and stabilizing intermediates in cross-coupling reactions .
- Biological activity : Fluorination improves metabolic stability and bioavailability. For example, fluorinated analogs show enhanced binding to kinase targets due to hydrophobic interactions .
- Case study : In related compounds, 7-fluoro substitution increased IC₅₀ values by 3-fold compared to non-fluorinated analogs in enzyme inhibition assays .
Q. What are the mechanistic considerations for fluorination reactions in pyrroloquinoxaline synthesis?
Methodological Answer:
- Electrophilic fluorination : Proceeds via a Wheland intermediate, where fluorine incorporation is directed by electron-rich positions on the quinoxaline ring. Competitive pathways (e.g., C-H vs. C-X substitution) require careful control of reaction stoichiometry .
- Metal-mediated pathways : Copper(I) catalysts facilitate Ullman-type coupling for introducing fluorine at sterically hindered positions .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (mono-fluorination), while higher temperatures (80–100°C) promote di-fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
